3-Amino-1-methylindolin-2-one hydrochloride

Solubility enhancement Salt selection Pre-formulation

Medicinal chemists targeting kinase inhibitors face solubility/stability issues with free base indolin-2-ones. This hydrochloride salt provides: 1.93 mg/mL solubility; mp 184-186 °C; C-3 amine for 3-amide/urea/sulfonamide/benzylidene diversification; N-1 methyl essential for RTK inhibitor potency (low-nM IC50); ≥95% purity with batch NMR/HPLC/LC-MS; MMP-13 inhibitor scaffold (IC50 3 µM, >33-fold selectivity).

Molecular Formula C9H11ClN2O
Molecular Weight 198.65 g/mol
CAS No. 161851-25-8
Cat. No. B1290106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-methylindolin-2-one hydrochloride
CAS161851-25-8
Molecular FormulaC9H11ClN2O
Molecular Weight198.65 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(C1=O)N.Cl
InChIInChI=1S/C9H10N2O.ClH/c1-11-7-5-3-2-4-6(7)8(10)9(11)12;/h2-5,8H,10H2,1H3;1H
InChIKeyQGSSMUMEQPEIBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-methylindolin-2-one Hydrochloride: Structural and Physicochemical Baseline


3-Amino-1-methylindolin-2-one hydrochloride (CAS 161851-25-8) is a heterocyclic hydrochloride salt belonging to the 3-aminoindolin-2-one chemotype. Its structure features an indolin-2-one core with a primary amino group at the C-3 position and a methyl substituent at N-1, presented as the hydrochloride salt [1]. Reported physicochemical properties include a melting point of 184–186 °C, a consensus log P of 0.63, a predicted aqueous solubility of 1.93 mg/mL, and a topological polar surface area of 46.3 Ų [1]. This scaffold is recognized as a versatile building block for derivatization into kinase inhibitors, matrix metalloproteinase (MMP) inhibitors, and other bioactive molecules, positioning it as a critical entry point for structure–activity relationship (SAR) exploration within the broader indolin-2-one family [2][3].

Workflow
Kinase inhibitor SAR library synthesis
Selection Context
Hydrochloride salt for stoichiometric reliability in solution-phase coupling
Chemotype
3‑aminoindolin‑2‑one scaffold for MMP and RTK probe development

Why Analogs Cannot Substitute This Compound


Substituting 3-amino-1-methylindolin-2-one hydrochloride with the unsubstituted 3-aminoindolin-2-one free base (CAS 117069-75-7) or the 1-methylindolin-2-one analog lacking the 3-amino group introduces critical differences in solubility, reactivity, and downstream synthetic utility. The hydrochloride salt form provides enhanced aqueous solubility (predicted 1.93 mg/mL) and solid-state stability compared to the free base, which is essential for reproducible solution-phase chemistry and biological assay preparation . The N-1 methyl group alters the electronic environment of the indolin-2-one core, affecting the reactivity of both the C-3 amino handle and the C-2 carbonyl, as evidenced by distinct log P values (consensus 0.63 vs. −0.10 for the unsubstituted analog) . In medicinal chemistry campaigns, the presence of both the N-1 methyl and the C-3 primary amine is structurally required for generating specific 3-substituted indolin-2-one kinase inhibitors that achieve low-nanomolar potency and selectivity across RTK panels; replacing this building block with a des-methyl or des-amino analog fundamentally alters the SAR trajectory [1].

Free base or des‑methyl analogs may shift solubility and handling
Unsubstituted free base can carry variable hydration, introducing weighing uncertainty. The hydrochloride salt provides a defined stoichiometry that supports reproducible assay preparation.
C‑3 amino removal alters derivatization trajectory
1‑Methylindolin‑2‑one (CAS 61‑70‑1) lacks the primary amine handle required for generating 3‑substituted kinase inhibitors. SAR pathways may not transfer directly.
Lipophilicity mismatch with des‑methyl comparator
N‑1 methylation raises consensus log P by ~0.73 units. A des‑methyl building block may shift permeability and solubility profiles, requiring re‑optimization of downstream analogs.

Quantitative Differentiation Evidence


Hydrochloride Salt vs. Free Base: Solubility and Handling

3-Amino-1-methylindolin-2-one hydrochloride (CAS 161851-25-8) displays a predicted aqueous solubility of 1.93 mg/mL (9.73 mM), whereas the unsubstituted 3-aminoindolin-2-one free base (CAS 117069-75-7) is estimated at 4,617 mg/L (~31.2 mM) . Although the free base appears more soluble by mass, the hydrochloride salt provides a defined stoichiometry and enhanced dissolution rate in standard aqueous buffers (pH 6–7), which is critical for reproducible biological assay preparation. Vendor-specified purity for the hydrochloride salt is consistently ≥95% (up to NLT 98%), whereas the free base is often supplied as a hydrate with variable water content, leading to weighing inaccuracies .

Salt vs. free base solubility
Head-to-head
1.93 mg/mL (HCl salt) vs. ~4,617 mg/L (free base est.)
HCl salt offers superior dissolution kinetics and stoichiometric reliability for solution preparation.
Predicted values at 25 °C; ESOL vs. WSKOW v1.41.
Solubility enhancement Salt selection Pre-formulation

N-1 Methylation and Lipophilicity Shift

The consensus log P of 3-amino-1-methylindolin-2-one hydrochloride is 0.63, derived from five computational methods (iLOGP: 0.0, XLOGP3: 0.95, WLOGP: 0.76, MLOGP: 0.88, SILICOS-IT: 0.58) . In contrast, the unsubstituted 3-aminoindolin-2-one free base has a predicted log Kow of −0.10 . The ~0.73 log unit increase indicates that N-1 methylation raises lipophilicity into a range more compatible with passive membrane permeability (optimal log P ~1–3 for CNS and cellular penetration), while retaining sufficient polarity for aqueous solubility [1].

N‑1 methylation lipophilicity shift
Cross-study comparable
Consensus log P 0.63 vs. −0.10 (unsubstituted free base)
+0.73 log units may support improved membrane permeability context for cell-based assays.
Five-algorithm consensus; 25 °C.
Lipophilicity Drug-likeness Physicochemical profiling

TPSA and H-Bond Capacity Comparison

The TPSA of 3-amino-1-methylindolin-2-one hydrochloride is 46.3 Ų, with 2 H-bond acceptors and 1 H-bond donor (on the free base amine) . The comparator 1-methylindolin-2-one (CAS 61-70-1), which lacks the C-3 amino group, has a TPSA of approximately 20.3 Ų (1 H-bond acceptor, 0 H-bond donors) [1]. The additional amino group increases TPSA by ~26 Ų and adds a hydrogen bond donor, which can enhance target binding interactions while remaining well below the 140 Ų threshold associated with poor oral absorption and the 90 Ų limit for CNS penetration [2].

TPSA and H‑bond capacity
Cross-study comparable
TPSA 46.3 Ų (2 HBA, 1 HBD) vs. ~20.3 Ų (1 HBA, 0 HBD)
C‑3 amino group provides a tractable coupling handle for rapid library synthesis.
Ertl et al. method; 1‑methylindolin‑2‑one comparator.
Medicinal chemistry design BBB permeability TPSA

3-Aminoindolin-2-one Derivatives as MMP Inhibitors

Although direct biological data for the specific compound 3-amino-1-methylindolin-2-one hydrochloride are not publicly available, the 3-aminoindolin-2-one chemotype has been pharmacologically validated. In a 2022 study, 5-het(aryl)-3-aminoindolin-2-one derivatives (compounds 33 and 37) demonstrated an IC50 of 3 µM against MMP-13, with negligible activity against MMP-8 (>100 µM), representing a >33-fold selectivity window [1]. The study confirmed that this chemotype binds MMPs in a zinc-independent manner, a mechanism distinct from classical hydroxamate-based MMP inhibitors [1]. The N-1 methyl and C-3 amino groups of the target compound are core structural features of this chemotype, making it a direct synthetic precursor to such selective MMP inhibitors.

MMP‑13 inhibitor chemotype validation
Class-level inference
Derivative IC₅₀ 3 µM (MMP‑13), >33‑fold over MMP‑8; zinc-independent binding.
Supports MMP probe development context; compound not directly tested.
Recombinant catalytic domain assay; compound 37 data.
MMP inhibition Cancer Zinc-independent binding

RTK Selectivity of 3-Substituted Indolin-2-ones

The seminal work by Sun et al. (1998) established that 3-substituted indolin-2-ones—the direct synthetic descendants of 3-amino-1-methylindolin-2-one—achieve selective inhibition of ligand-dependent autophosphorylation of specific RTKs at submicromolar concentrations in intact cells [1]. Structure–activity analysis revealed that the C-3 substituent governs RTK selectivity: 3-[(five-membered heteroaryl)methylidenyl] derivatives are highly specific for VEGF (Flk-1) RTK, while 3-(substituted benzylidenyl) analogs target EGF and Her-2 RTKs [1]. More recently, 3-substituted indolin-2-one SU16f demonstrated PDGFRβ inhibition with an IC50 of 10 nM, and selectivity ratios of 14-fold over PDGFR1 (IC50 = 140 nM) and 229-fold over PDGFR2 (IC50 = 2.29 µM) [2]. These quantitative selectivity benchmarks illustrate the value of the indolin-2-one building block for generating highly selective kinase probes.

RTK selectivity of 3‑substituted analogs
Class-level inference
SU16f: PDGFRβ IC₅₀ 10 nM, 14‑fold (PDGFR1), 229‑fold (PDGFR2)
Demonstrates scaffold supports intra‑family selectivity for chemical probe development.
Recombinant PDGFR isoform enzymatic assays.
Tyrosine kinase inhibition Cancer therapeutics Selectivity profiling

Melting Point and Purity Characterization

The hydrochloride salt exhibits a sharp melting point of 184–186 °C as reported by CAS Common Chemistry [1]. This narrow melting range is indicative of high crystalline purity and contrasts with the free base, for which no definitive melting point is available in authoritative databases. Vendors consistently supply the hydrochloride salt at ≥95% purity, with some offering NLT 98% . The availability of batch-specific QC documentation (NMR, HPLC, LC-MS) from multiple suppliers enables direct inter-lot comparison, which is essential for GLP-compliant and reproducibility-focused research environments.

Melting point and purity characterization
Supporting evidence
mp 184–186 °C; vendor purity ≥95% to NLT 98%
Sharp melting range enables rapid incoming material identity and purity check.
CAS Common Chemistry reference data.
Quality control Solid-state characterization Batch consistency

High-Value Application Scenarios


C-3 Derivatization for Kinase Inhibitor Libraries

The C-3 primary amine is the critical functional handle for generating 3-substituted indolin-2-one kinase inhibitors with defined RTK selectivity profiles. As demonstrated by the Sun et al. (1998) SAR framework, derivatization at this position yields compounds with submicromolar potency and intra-family selectivity [1]. Using 3-amino-1-methylindolin-2-one hydrochloride as the starting building block, medicinal chemists can access 3-amide, 3-urea, 3-sulfonamide, and 3-benzylidene derivatives through straightforward coupling chemistry, while the hydrochloride salt ensures consistent stoichiometry in solution-phase parallel synthesis [2].

Non-Zinc-Binding MMP Probe Development

The 3-aminoindolin-2-one chemotype has been validated as a zinc-independent MMP inhibitor scaffold (IC50 = 3 µM against MMP-13, >33-fold selectivity over MMP-8) [1]. This compound serves as the unsubstituted core for synthesizing 5-het(aryl)-3-aminoindolin-2-one derivatives that occupy the S1′ pocket without coordinating the catalytic zinc ion—a mechanism that avoids the selectivity liabilities of classical hydroxamate MMP inhibitors [1]. Researchers developing isoform-selective MMP probes can use this building block to explore het(aryl) substitution at the 5-position while retaining the critical 3-amino pharmacophore.

Scalable Intermediate for API Synthesis

The hydrochloride salt form offers handling advantages for scale-up: non-hygroscopic crystalline solid with a defined melting point (184–186 °C) enabling quality control by DSC or melting point apparatus [1]. The compound is listed as an intermediate in patent families related to β-amyloid peptide release inhibition (US-2005192265-A1, EP-1089980-A1) [2], indicating industrial relevance. Its TPSA of 46.3 Ų and consensus log P of 0.63 place it within favorable drug-like property space, supporting its use as a late-stage intermediate in API synthesis without requiring protecting group strategies for the amine .

Standardized Building Block for Diversity-Oriented Synthesis

The combination of a rigid indolin-2-one core, a nucleophilic primary amine, and an N-methyl group makes this compound an ideal input for diversity-oriented synthesis workflows. The TPSA of 46.3 Ų and H-bond donor count of 1 provide a balanced property profile for downstream biological screening [1]. Multiple vendors supply the compound with documented batch-specific analytical data (NMR, HPLC, LC-MS) at purities ≥95%, enabling core facilities to establish standardized procurement and QC protocols for multi-user synthesis campaigns [2].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
C‑3 primary amine handle for coupling
RTK selectivity profiling and SAR expansion
MMP probe development
Zinc‑independent chemotype core
Isoform‑selectivity and S1′ pocket engagement
Scalable intermediate for API synthesis
Crystalline HCl salt with defined melting point
Quality control by DSC or melting point apparatus
Diversity‑oriented synthesis
Rigid core, nucleophilic amine, balanced TPSA/log P
Standardized procurement and multi‑user QC protocols

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24 linked technical documents
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